molecular formula C4H6N2O B179710 1-methyl-1H-pyrazol-5(4H)-one CAS No. 10234-66-9

1-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B179710
CAS No.: 10234-66-9
M. Wt: 98.1 g/mol
InChI Key: NNZXDXMEXBYSRF-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazole family. It is characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms. The compound is known for its versatile chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-pyrazol-5(4H)-one can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of methylhydrazine with ethyl acetoacetate under acidic conditions can yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring.

Scientific Research Applications

1-methyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazol-5(4H)-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazol-5(4H)-one: Lacks the methyl group at the nitrogen atom.

    3-methyl-1H-pyrazol-5(4H)-one: Has a methyl group at the third position instead of the first.

    1-phenyl-1H-pyrazol-5(4H)-one: Contains a phenyl group instead of a methyl group.

Uniqueness

1-methyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the nitrogen atom can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound in various applications.

Properties

IUPAC Name

2-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-6-4(7)2-3-5-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZXDXMEXBYSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437803
Record name 1-methyl-1H-pyrazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10234-66-9
Record name 1-methyl-1H-pyrazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4,5-dihydro-1H-pyrazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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